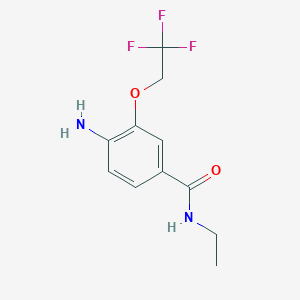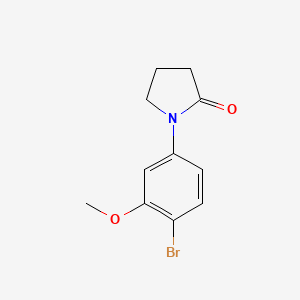![molecular formula C12H17ClN2O2 B12083376 5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)
5-[(2-Chlorophenyl)methoxy]pentanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Chlorophenyl)methoxy]pentanehydrazide: is a chemical compound with the following structural formula:
C13H18ClNO
It consists of a pentane backbone with a methoxy group (–OCH₃) and a hydrazide functional group (–CONHNH₂) attached to the 2-position of a chlorobenzene ring. The compound’s systematic name is 7-chloro-5-(2-chlorophenyl)-3-methoxy-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one .
Métodos De Preparación
Synthetic Routes:: The synthesis of 5-[(2-Chlorophenyl)methoxy]pentanehydrazide involves several steps. One common approach is via the reaction of 2-chlorobenzoyl chloride with 1,5-pentanediamine. The resulting intermediate undergoes cyclization to form the benzodiazepinone ring. Subsequent methylation and chlorination yield the final product.
Reaction Conditions::Step 1: Reaction of 2-chlorobenzoyl chloride with 1,5-pentanediamine (base-catalyzed).
Step 2: Cyclization of the intermediate under acidic conditions.
Step 3: Methylation using methyl iodide.
Step 4: Chlorination using N-chlorosuccinimide (NCS).
Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route, purification, and scale-up processes.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation reactions, such as conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carbonyl group (–C=O) to the corresponding alcohol (–CH₂OH).
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄).
Substitution: Nucleophiles (e.g., NH₂OH, NaN₃).
- Oxidation: Methoxy group converted to hydroxyl group.
- Reduction: Carbonyl group reduced to alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential drug development.
Industry: May find applications in specialty chemicals or pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparación Con Compuestos Similares
While 5-[(2-Chlorophenyl)methoxy]pentanehydrazide is unique due to its benzodiazepinone scaffold, similar compounds include other benzodiazepines and related heterocycles.
Propiedades
Fórmula molecular |
C12H17ClN2O2 |
|---|---|
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
5-[(2-chlorophenyl)methoxy]pentanehydrazide |
InChI |
InChI=1S/C12H17ClN2O2/c13-11-6-2-1-5-10(11)9-17-8-4-3-7-12(16)15-14/h1-2,5-6H,3-4,7-9,14H2,(H,15,16) |
Clave InChI |
LYUUCWQZKJHUCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COCCCCC(=O)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate](/img/structure/B12083333.png)




![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)

